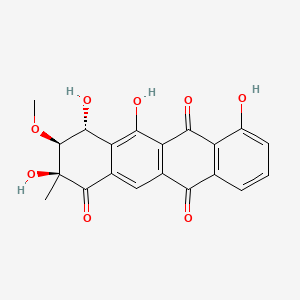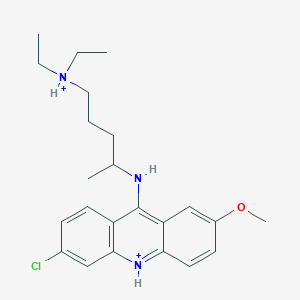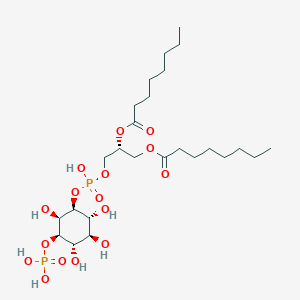![molecular formula C14H23IN4O3S B1254950 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-](/img/structure/B1254950.png)
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Biotinoyl-n’-iodoacetylethylenediamine: is a biotinylated biochemical assay reagent. It is primarily used for labeling proteins and other biomolecules due to its thiol-reactive properties. This compound forms a layer of biotin derivative on surfaces, which can trigger the assembly of peptide nanostructured fibers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Biotinoyl-n’-iodoacetylethylenediamine involves the reaction of biotin with iodoacetic acid and ethylenediamine. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature conditions. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods: In an industrial setting, the production of n-Biotinoyl-n’-iodoacetylethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then lyophilized and stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: n-Biotinoyl-n’-iodoacetylethylenediamine primarily undergoes substitution reactions due to the presence of the iodoacetyl group. It reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, DMSO, DMF.
Conditions: Room temperature to slightly elevated temperatures, typically under inert atmosphere to prevent oxidation.
Major Products: The major products formed from these reactions are biotinylated proteins and peptides, which can be used in various biochemical assays and research applications .
Applications De Recherche Scientifique
Chemistry: n-Biotinoyl-n’-iodoacetylethylenediamine is used in the synthesis of biotinylated compounds for various chemical assays. It helps in the study of protein interactions and enzyme activities .
Biology: In biological research, this compound is used for labeling proteins and peptides, facilitating their detection and purification. It is also used in the study of protein-protein interactions and cellular processes .
Medicine: In medical research, n-Biotinoyl-n’-iodoacetylethylenediamine is used in the development of diagnostic assays and therapeutic agents. It aids in the detection of specific biomarkers and the study of disease mechanisms .
Industry: Industrially, this compound is used in the production of biosensors and other biotechnological applications. It helps in the development of advanced materials for electronic and medical devices .
Mécanisme D'action
n-Biotinoyl-n’-iodoacetylethylenediamine exerts its effects through the formation of stable thioether bonds with thiol groups in proteins and other biomolecules. This biotinylation process allows for the specific labeling and detection of target molecules. The biotin moiety can then interact with streptavidin or avidin, facilitating the capture and analysis of the labeled biomolecules .
Comparaison Avec Des Composés Similaires
- n-Biotinoyl-n’-iodoacetylaminocaproate
- n-Biotinoyl-n’-iodoacetylaminopropionate
- n-Biotinoyl-n’-iodoacetylaminobutyrate
Comparison: Compared to these similar compounds, n-Biotinoyl-n’-iodoacetylethylenediamine offers unique advantages due to its ethylenediamine backbone. This structure provides greater flexibility and reactivity, making it more efficient for biotinylation reactions. Additionally, the presence of the iodoacetyl group enhances its reactivity with thiol groups, leading to more stable and specific labeling .
Propriétés
Formule moléculaire |
C14H23IN4O3S |
|---|---|
Poids moléculaire |
454.33 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-iodoacetyl)amino]ethyl]pentanamide |
InChI |
InChI=1S/C14H23IN4O3S/c15-7-12(21)17-6-5-16-11(20)4-2-1-3-10-13-9(8-23-10)18-14(22)19-13/h9-10,13H,1-8H2,(H,16,20)(H,17,21)(H2,18,19,22)/t9-,10-,13-/m0/s1 |
Clé InChI |
NDKQUODALAUTFL-KWBADKCTSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CI)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CI)NC(=O)N2 |
Synonymes |
BIE-DA N-biotinoyl-N'-iodoacetyl-ethylenediamine N-biotinoyl-N'-iodoacetylethylenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate](/img/structure/B1254867.png)
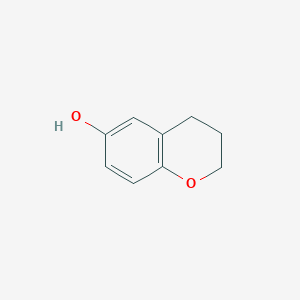
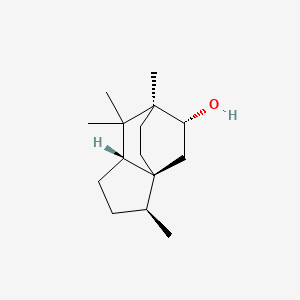
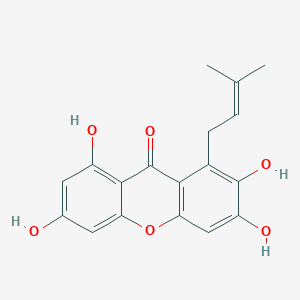
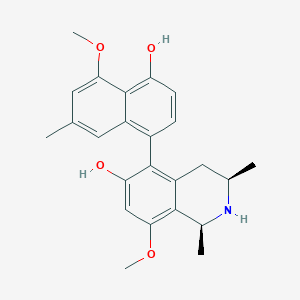
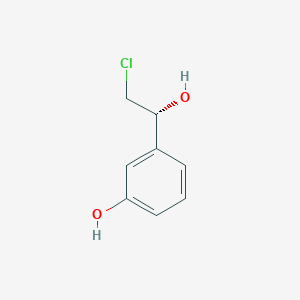
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)

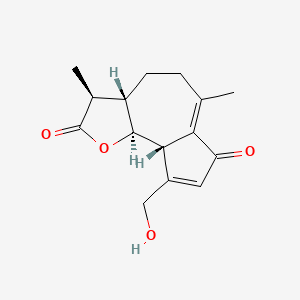
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)

